molecular formula C7H14O2 B2577170 2,3-Dimethylpentanoic acid CAS No. 82608-03-5

2,3-Dimethylpentanoic acid

Cat. No.: B2577170
CAS No.: 82608-03-5
M. Wt: 130.187
InChI Key: LBUDVZDSWKZABS-UHFFFAOYSA-N
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Description

2,3-Dimethylpentanoic acid is an organic compound with the molecular formula C7H14O2. It is a branched-chain carboxylic acid, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the pentanoic acid backbone. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylpentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylpentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation to the carboxylic acid.

Industrial Production Methods: In industrial settings, this compound can be produced via catalytic processes that involve the hydroformylation of 2,3-dimethyl-1-butene followed by oxidation. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce ketones or aldehydes under specific conditions.

    Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or anhydrides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Esters, amides, or anhydrides.

Scientific Research Applications

2,3-Dimethylpentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their structure and function. The compound’s branched structure may also influence its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

2,3-Dimethylpentanoic acid can be compared with other similar compounds, such as:

    2,2-Dimethylpentanoic acid: Differing in the position of the methyl groups, which can affect its chemical reactivity and physical properties.

    3,3-Dimethylpentanoic acid: Another isomer with distinct structural and functional characteristics.

    2,3-Dimethylbutanoic acid: A shorter-chain analog with different chemical behavior and applications.

The uniqueness of this compound lies in its specific branching pattern, which imparts unique chemical and physical properties, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

2,3-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-5(2)6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUDVZDSWKZABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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CCC(C)C(C)C(=O)N1C(=O)OCC1c1ccccc1
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